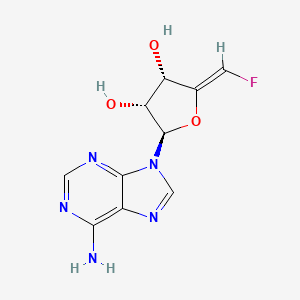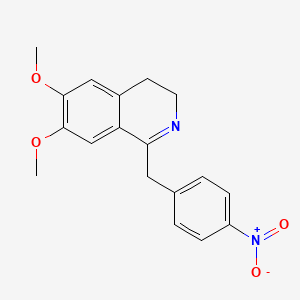
(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to adenosine, a naturally occurring nucleoside, but features a fluorine atom and a double bond in its structure, which confer unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine typically involves multi-step organic synthesis. One common approach starts with the fluorination of a suitable adenosine precursor, followed by the introduction of the double bond through dehydrogenation reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of (Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the double bond or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated adenosine derivatives, while reduction can produce saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its structural similarity to adenosine enables it to interact with various enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, (Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine is investigated for its antiviral and anticancer properties. Its ability to interfere with nucleic acid metabolism makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of (Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine involves its incorporation into nucleic acids, where it disrupts normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation. The fluorine atom and double bond in its structure enhance its binding affinity and specificity for these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroadenosine: Another fluorinated analog of adenosine, but without the double bond.
Deoxyadenosine: Lacks the fluorine atom and double bond, making it less potent in certain applications.
Adenosine: The natural nucleoside, which serves as a reference compound for comparison.
Uniqueness
(Z)-4’,5’-didehydro-5’-deoxy-5’-fluoroadenosine is unique due to its combination of a fluorine atom and a double bond, which confer enhanced chemical stability and biological activity. These features make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C10H10FN5O3 |
|---|---|
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |
InChI-Schlüssel |
NAWIFPQLACUTSO-QCUWZOMOSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/F)/O3)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)





